![molecular formula C7H13NO B2653380 Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine CAS No. 1807939-96-3](/img/structure/B2653380.png)
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its conformationally restricted structure. This compound is a derivative of γ-aminobutyric acid (GABA), a chief neurotransmitter in mammals, and is used to study various GABA-related biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further studies in medicinal chemistry.
Scientific Research Applications
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine has several scientific research applications:
Industry: The compound’s unique structure makes it a valuable template for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves its interaction with GABA receptors. The conformational restriction of the compound enhances its potency and selectivity towards these receptors, making it a valuable tool for studying GABA-related biological activities . The molecular targets include GABA receptors, and the pathways involved are related to GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: Another conformationally restricted GABA analogue with similar applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are used in medicinal chemistry for their biological activity.
Uniqueness
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is unique due to its specific conformational restriction, which provides advantages in terms of potency and selectivity towards biological targets compared to more flexible analogues .
Properties
CAS No. |
1807939-96-3 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
ZZWFAKPWUUTAEQ-NKWVEPMBSA-N |
SMILES |
C1CC2COCC2NC1 |
Isomeric SMILES |
C1C[C@H]2COC[C@H]2NC1 |
Canonical SMILES |
C1CC2COCC2NC1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


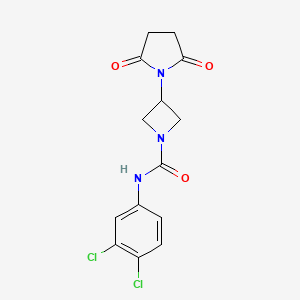
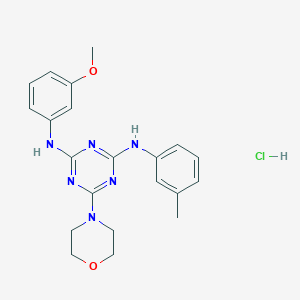
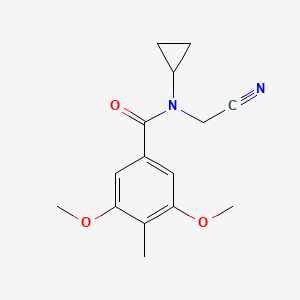
![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)
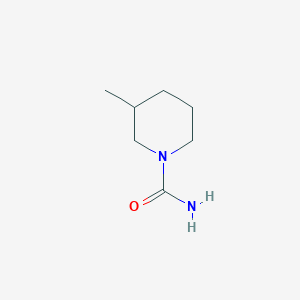

![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)

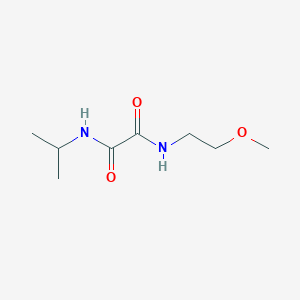
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)
![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)
![2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2653319.png)
